molecular formula C6H9N3 B106500 4-Hydrazinylaniline CAS No. 23197-24-2

4-Hydrazinylaniline

Cat. No.: B106500
CAS No.: 23197-24-2
M. Wt: 123.16 g/mol
InChI Key: TXPBPZVDLVXJKZ-UHFFFAOYSA-N
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Description

Historical Context of Hydrazine (B178648) and Aniline (B41778) Chemistry

The scientific journeys of aniline and hydrazine are deeply rooted in the 19th century, a period of foundational discovery in organic chemistry.

Aniline's Emergence: Aniline was first isolated in 1826 by the German chemist Otto Unverdorben through the destructive distillation of indigo (B80030), naming the substance "Crystallin". wikipedia.orgillinois.edu Over the next two decades, other chemists isolated the same compound from different sources, giving it various names. wikipedia.orgtrc-leiden.nl Friedlieb Runge found it in coal tar in 1834 and called it "kyanol". wikipedia.orgtrc-leiden.nl In 1840, Carl Julius Fritzsche treated indigo with caustic potash and named the resulting oil "aniline," after the indigo-yielding plant Indigofera suffruticosa. wikipedia.org The epoch-making discovery came in 1842 when Russian chemist Nikolai Zinin, working at Kazan University, synthesized aniline by reducing nitrobenzene. wikipedia.orgredalyc.orgtandfonline.com This method, known as the Zinin reaction, was crucial because it allowed for the production of aniline from a readily available coal-tar derivative, paving the way for its large-scale synthesis. illinois.edutandfonline.com In 1843, August Wilhelm von Hofmann demonstrated that all these discoveries were of the same substance, which subsequently became known as aniline. wikipedia.orgredalyc.org The ability to produce aniline affordably, particularly via the Béchamp reduction developed in 1854, catalyzed the synthetic dye industry following William Henry Perkin's discovery of mauveine in 1856. wikipedia.orgtrc-leiden.nl This led to the creation of a massive chemical industry in Germany, exemplified by the founding of BASF (Badische Anilin- und Soda-Fabrik). wikipedia.orgtrc-leiden.nl

The Discovery of Hydrazine: The history of hydrazine began with German chemist Emil Fischer, who coined the name "hydrazine" in 1875 while working with organic derivatives of the compound. wikipedia.orghydrazine.com The actual isolation of hydrazine was achieved by the German chemist Theodor Curtius in 1887. hydrazine.comencyclopedia.comacs.org Curtius successfully synthesized hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. wikipedia.orghydrazine.com However, despite his efforts, he was unable to produce pure hydrazine. wikipedia.org The preparation of pure anhydrous hydrazine was first accomplished by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.orghydrazine.com An efficient and scalable industrial method, the Olin Raschig process, was developed in 1907, involving the oxidation of ammonia (B1221849) with sodium hypochlorite. wikipedia.orgbris.ac.ukbritannica.com Hydrazine's high reactivity and energetic properties led to its investigation as a rocket fuel component during World War II and its subsequent use in aerospace applications, as well as a precursor in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orghydrazine.comresearchgate.net

Table 1: Key Historical Discoveries

Year Scientist(s) Discovery Significance
1826 Otto Unverdorben First isolation of aniline (as "Crystallin") from indigo. wikipedia.orgacs.org Initial discovery of the compound.
1842 Nikolai Zinin Synthesis of aniline from nitrobenzene. wikipedia.orgredalyc.orgtandfonline.com Established a key synthetic route, enabling industrial production. illinois.edu
1856 William Henry Perkin Discovery of mauveine, the first synthetic aniline dye. trc-leiden.nle-bookshelf.de Launched the synthetic dye industry. wikipedia.org
1875 Emil Fischer Coined the name "hydrazine" while studying its derivatives. wikipedia.orghydrazine.com Named the class of compounds.
1887 Theodor Curtius First synthesis of hydrazine (as hydrazine sulfate). wikipedia.orghydrazine.comencyclopedia.com First to isolate the compound. hydrazine.com
1895 Lobry de Bruyn Preparation of pure anhydrous hydrazine. wikipedia.orghydrazine.com Provided the pure substance for further study.
1907 Friedrich Raschig Development of the Olin Raschig process. wikipedia.orgbris.ac.uk Enabled efficient, industrial-scale production of hydrazine. hydrazine.com

Structural Features and Reactivity Potential of the Hydrazinylaniline Moiety

The structure of 4-hydrazinylaniline (C₆H₉N₃) is characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) and, at the para position, a hydrazinyl group (-NHNH₂). This arrangement of functional groups dictates its chemical behavior and reactivity.

The molecule is built upon the aniline framework, which consists of an amino group attached to a phenyl ring. wikipedia.org The amino group is a weak base and a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.org In this compound, the para position is already occupied by the hydrazinyl group.

The hydrazinyl group is a potent nucleophile and a reducing agent, a reactivity pattern derived from the parent hydrazine molecule. bris.ac.uk The presence of the lone pair of electrons on the terminal nitrogen atom of the -NHNH₂ group makes it highly reactive towards electrophilic centers, particularly carbonyl compounds. This reactivity is central to its use in synthesizing heterocyclic structures. For instance, it readily condenses with ketones and aldehydes. wikidoc.org

The combination of both the amino and hydrazinyl groups on the same aromatic ring results in a molecule with multiple reactive sites. The amino group influences the electronic properties of the ring, while the hydrazinyl group provides a key point for nucleophilic attack and condensation reactions. Research has provided spectroscopic data for the characterization of this compound, confirming its structure. mdpi.comresearchgate.net

Table 2: Properties and Spectroscopic Data of this compound

Property Value
Molecular Formula C₆H₉N₃ chemsrc.comnih.gov
Molecular Weight 123.156 g/mol chemsrc.com
¹H NMR (850 MHz, DMSO-d₆) δ 7.51 (d, 2H, Ar-H), 7.00 (t, 1H, NH), 6.60 (d, 2H, Ar-H), 6.54 (d, 2H, NH₂), 5.75 (S, 2H, NH₂) mdpi.comresearchgate.net
¹³C NMR 22.49, 113.92, 114.07, 114.32, 116.08, 124.24, 126.08, 129.15, 129.26, 143.60, 151.44 mdpi.comresearchgate.net
IR (Infrared) Data N-H stretch (primary amine) at 3353.89, 3214.81 cm⁻¹; N-H bending (primary amine) at 1621.03 cm⁻¹; C-N Stretch at 1240 cm⁻¹ mdpi.com

Contemporary Research Significance of Substituted Aniline Derivatives

Substituted anilines are a cornerstone of modern organic chemistry, serving as crucial intermediates and building blocks across a wide range of applications. albany.eduwisdomlib.org Their versatility has made them indispensable in both academic research and industrial manufacturing.

In medicinal chemistry and pharmaceuticals , the aniline motif is present in a vast number of commercialized drugs, including those with anticancer, antiviral, and anti-inflammatory properties. researchgate.net The ability to modify the aniline ring with various substituents allows medicinal chemists to fine-tune a molecule's pharmacological profile, enhancing factors like bioavailability, solubility, and target selectivity. cresset-group.com Researchers actively explore the replacement of the aniline core in drug candidates to mitigate potential metabolic instability or toxicity associated with the arylamine structure. cresset-group.comnih.govacs.org

In materials science , aniline derivatives are vital for creating advanced organic materials. They function as electron-donor units in organic light-emitting diodes (OLEDs) and are used to synthesize polymers, pigments, and dyes. researchgate.nettohoku.ac.jprsc.org The development of new synthetic methods to create multi-substituted anilines is driven by the need for novel materials with specific electronic and optical properties. tohoku.ac.jptohoku.ac.jp

Furthermore, substituted anilines are fundamental starting materials for a multitude of chemical products, including agrochemicals and chemicals for rubber processing. albany.eduresearchgate.net Their importance has spurred continuous research into more efficient and selective synthesis methods, including transition-metal-catalyzed reactions and novel multi-component reactions to access complex substitution patterns. researchgate.netrsc.orgrsc.org

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound focuses almost exclusively on its application as a chemical reagent and intermediate in organic synthesis. The compound is not typically studied for its own biological or material properties but rather as a tool to construct more complex molecules, particularly heterocyclic systems.

The primary objective of using this compound in research is to leverage the high nucleophilicity of its hydrazine moiety. Specific documented uses include:

Synthesis of Pyrazoles: It is used as a key reagent in the synthesis of trisubstituted pyrazoles, a class of compounds investigated as potential inhibitors of the Hepatitis C virus. 94.191.1chemicalbook.com

Preparation of Pyrazolones: The compound serves as a starting material for preparing pyrazolone (B3327878) methylamino piperidine (B6355638) derivatives, which have been explored as novel antagonists for the CCR3 receptor. chemicalbook.com

Synthesis of Other Heterocycles: Its structure is well-suited for building various nitrogen-containing ring systems through condensation reactions. researchgate.net

Beyond its role as a synthetic precursor, this compound has also been identified as a transient intermediate in the photocatalytic degradation of certain azo dyes. researchgate.netmdpi.com In these studies, complex dye molecules are broken down into smaller fragments, and this compound is one of the compounds formed during this mineralization process. researchgate.netmdpi.com The academic inquiry, therefore, is centered on its reactivity and its role in forming or being formed from other complex chemical structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydrazinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPBPZVDLVXJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524404
Record name 4-Hydrazinylaniline
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23197-24-2
Record name p-Aminophenylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23197-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinylaniline
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Synthetic Methodologies for 4 Hydrazinylaniline

Established Synthetic Routes to 4-Hydrazinylaniline

The most common and well-established method for synthesizing this compound involves the chemical reduction of a suitable precursor, most notably 4-nitrophenylhydrazine (B89600).

Reduction of Aromatic Nitro Precursors (e.g., 4-Nitrophenylhydrazine)

The foundational route to this compound is the selective reduction of the nitro group of 4-nitrophenylhydrazine. This transformation is typically accomplished using a reducing agent in the presence of a catalyst. A common reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). mdpi.comdovepress.com The reaction involves the conversion of the nitro group (–NO₂) to an amino group (–NH₂), yielding the final product, this compound, which is also known as 4-aminophenylhydrazine. unl.pt

The general scheme for this reaction is the reduction of the nitroaromatic precursor to the corresponding aniline (B41778) derivative. mdpi.com Various catalytic systems have been developed to facilitate this conversion efficiently. For instance, palladium nanoparticles supported on fumed silica (B1680970) (Pd-SiO₂) have proven to be effective catalysts for the reduction of 4-nitrophenylhydrazine. mdpi.comunl.pt Other nanocatalysts, such as gold nanoparticles stabilized in polymer microgels, have also been successfully employed for the catalytic reduction of nitroarenes, including 4-nitrophenylhydrazine. sci-hub.se

The synthesis of the precursor itself, 4-nitrophenylhydrazine, is a critical step. It is typically prepared from 4-nitroaniline (B120555). The process involves a diazotization reaction, where 4-nitroaniline is treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. This intermediate is then reduced, for example with stannous chloride (SnCl₂) in hydrochloric acid, to yield 4-nitrophenylhydrazine hydrochloride. rsc.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

Significant research has been dedicated to optimizing the reaction conditions to maximize the yield and purity of this compound. Key parameters that are manipulated include the choice of catalyst, solvent, and energy input.

The use of highly efficient nanocatalysts, such as Pd-SiO₂, can lead to complete conversion of the starting material. mdpi.com For example, using a Pd-SiO₂ catalyst with NaBH₄ as the reducing agent in water, a 100% conversion of 4-nitrophenylhydrazine to this compound can be achieved in a very short time. mdpi.com Microwave-assisted synthesis has been shown to dramatically accelerate the reaction, with conversions completing in as little as 1-3 minutes, compared to longer times required for conventional heating. mdpi.com

Purity of the final product is enhanced by the use of heterogeneous catalysts like Pd-SiO₂, which can be easily separated from the reaction mixture by centrifugation and washed, allowing for a cleaner product. mdpi.comunl.pt The reusability of these catalysts is a major advantage, with studies showing that the Pd-SiO₂ catalyst can be reused for at least four consecutive cycles with minimal loss of efficiency, maintaining over 88% efficiency at the fourth run. mdpi.commdpi.com This not only improves the cost-effectiveness of the synthesis but also contributes to a purer final product by minimizing catalyst leaching into the product.

CatalystReducing AgentSolventMethodReaction TimeConversion/YieldReference
Pd-SiO₂ NaBH₄WaterMicrowave1-3 min100% mdpi.com
Pd-SiO₂ NaBH₄WaterConventional Heating15 min100% mdpi.com
Au–P(STY@NIPM) NaBH₄WaterN/A9 minComplete sci-hub.se
GO–Cu–ASP–m-Co₃O₄ MOF NaBH₄EtOH/H₂ON/A10 min100% chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, recent efforts have focused on developing greener synthetic routes to this compound that minimize waste and the use of hazardous materials.

Solvent-Free and Aqueous Medium Syntheses

A significant advancement in the green synthesis of this compound is the use of water as a solvent. mdpi.comunl.pt Traditionally, many organic reactions are carried out in volatile organic solvents, which pose environmental and health risks. Conducting the reduction of 4-nitrophenylhydrazine in an aqueous medium eliminates these concerns. The use of water is compatible with catalysts like Pd-SiO₂ and NaBH₄, leading to high-efficiency reactions. mdpi.comunl.pt Research into related hydrazine (B178648) compounds has also demonstrated the feasibility of solvent-free synthesis, often employing grinding or microwave irradiation, which reduces waste and energy consumption. unl.ptnih.govresearchgate.net For example, the synthesis of N-benzyl-N-phenyl-hydrazine has been achieved under solvent-free conditions by grinding the reactants with silica-gel-supported sulfuric acid. unl.pt

Catalyst Development for Sustainable Production

The development of robust, reusable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, heterogeneous nanocatalysts like palladium nanoparticles supported on fumed silica (Pd-SiO₂) are exemplary. mdpi.comunl.pt These catalysts are designed for high stability and activity. Their solid nature allows for easy recovery from the reaction mixture through simple centrifugation, which means they can be reused multiple times. mdpi.commdpi.com This recyclability not only makes the process more economical but also significantly reduces chemical waste associated with catalyst disposal. mdpi.com Similarly, gold nanoparticles stabilized within polymer microgels have been shown to be stable and effective catalysts for the reduction of nitroarenes in aqueous media, contributing to more sustainable chemical production. sci-hub.se

Advanced Precursor Engineering for Efficient Synthesis

Efficiency in the synthesis of this compound can also be enhanced through the engineering of its precursors. This involves developing more efficient routes to the starting materials or modifying the precursor structure to facilitate the final reaction.

Furthermore, research into the synthesis of various hydrazine derivatives explores methods like direct reductive alkylation using reagents such as α-picoline-borane, which offers a one-pot synthesis that avoids the isolation of intermediates and the use of toxic reagents. organic-chemistry.org While not directly applied to this compound in the cited literature, such methodologies represent advanced strategies in precursor synthesis that could be adapted to create more efficient pathways. The development of novel precursors for related compounds, such as those used in the synthesis of N-heterylarenes, also points towards advanced synthetic design that could influence future routes to this compound. growingscience.com

Design and Selection of Optimal Starting Materials

The synthesis of this compound, a valuable chemical intermediate, necessitates a strategic approach to the selection of starting materials. The primary goal is the efficient introduction of both an amino (-NH2) and a hydrazinyl (-NHNH2) group onto a benzene (B151609) ring in a para orientation. The most common and economically advantageous starting material for this transformation is p-nitroaniline . wikipedia.org This compound provides a scaffold where one of the functional groups (the amino group) is already in place, and the other (the nitro group) can be chemically converted to the desired hydrazinyl group.

Another widely used precursor is p-phenylenediamine . researchgate.net In this case, both amino groups are present from the outset, and the synthetic challenge lies in the selective conversion of one of these groups into a hydrazinyl moiety. This approach is often favored due to the directness of the transformation, although it requires precise control of reaction conditions to avoid side reactions. stackexchange.com

A third, less common, but viable route begins with 4-chloroaniline . google.com This method involves the diazotization of the amino group followed by reduction to form the hydrazinyl group, with the chloro-substituent remaining on the aromatic ring. This can be advantageous if the chlorine atom is desired for subsequent reactions or needs to be removed in a later step.

Table 1: Interactive Comparison of Starting Materials for this compound Synthesis

Starting MaterialKey AdvantagesKey ChallengesTypical First Step
p-Nitroaniline Readily available, well-defined regiochemistry. wikipedia.orgRequires reduction of the nitro group, which can sometimes lead to over-reduction.Diazotization of the amino group. chemicalbook.comprepchem.com
p-Phenylenediamine Direct precursor with both nitrogen functionalities present as amino groups. researchgate.netRequires selective mono-diazotization to avoid reaction at both amino groups. stackexchange.comunacademy.comMono-diazotization. stackexchange.comresearchgate.net
4-Chloroaniline Useful for creating derivatives, the chlorine can act as a leaving group. google.comThe electron-withdrawing nature of chlorine can affect the reactivity of the amino group.Diazotization of the amino group. google.com

Derivatization Chemistry and Heterocyclic Synthesis

Fischer Indole (B1671886) Synthesis Utilizing 4-Hydrazinylaniline

The Fischer indole synthesis, a venerable and widely used method for constructing the indole nucleus, can effectively employ this compound as the hydrazine (B178648) component. byjus.comtestbook.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org

The established mechanism of the Fischer indole synthesis begins with the formation of a phenylhydrazone from the reaction of this compound and a carbonyl compound. wikipedia.orgname-reaction.com This is followed by tautomerization to an enamine under acidic conditions. byjus.comwikipedia.org A key step in the sequence is a byjus.combyjus.com-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. byjus.com The subsequent steps involve rearomatization, intramolecular cyclization to form a cyclic aminal, and finally, the elimination of an ammonia (B1221849) molecule to yield the aromatic indole ring. wikipedia.orgname-reaction.com Isotopic labeling studies have confirmed that the N1 nitrogen of the parent phenylhydrazine (B124118) is incorporated into the final indole structure. wikipedia.org

The general mechanism can be outlined as follows:

Reaction of this compound with an aldehyde or ketone to form a phenylhydrazone.

Tautomerization of the phenylhydrazone to the corresponding enamine.

Protonation of the enamine.

A byjus.combyjus.com-sigmatropic rearrangement.

Loss of a proton to regain aromaticity.

Intramolecular attack of the amino group to form a five-membered ring.

Elimination of ammonia to form the indole ring.

The Fischer indole synthesis using this compound can be performed with a variety of ketone partners, leading to the formation of substituted indoles. The reaction can be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com However, the choice of the ketone can influence the outcome of the reaction.

Unsymmetrical ketones have the potential to yield two different regioisomeric indole products. byjus.comthermofisher.com The selectivity for one regioisomer over the other is dependent on several factors, including the acidity of the reaction medium, any substitution on the hydrazine, and steric effects. thermofisher.com For instance, 1,2-diketones can react to form either mono-indoles or bis-indoles, with the mono-indole typically being favored when using a strong acid catalyst in a refluxing alcohol solvent. byjus.comthermofisher.com

A notable limitation of the Fischer indole synthesis is its general failure with acetaldehyde, which means it cannot be used for the direct synthesis of the parent, unsubstituted indole. testbook.com To overcome this, pyruvic acid can be used as the keto-acid partner, and the resulting indole-2-carboxylic acid can then be decarboxylated to yield indole. testbook.com

Ketone PartnerExpected Product(s)Key Considerations
Symmetrical Ketone (e.g., Acetone)Single 2,3-disubstituted indoleStraightforward reaction.
Unsymmetrical Ketone (e.g., 2-Butanone)Mixture of two regioisomeric indolesRegioselectivity is influenced by reaction conditions and steric factors. byjus.comthermofisher.com
1,2-Diketone (e.g., Biacetyl)Mono- or Bis-indoleMono-indole formation is favored with strong acid catalysts in refluxing alcohols. byjus.comthermofisher.com
Cyclic Ketone (e.g., Cyclohexanone)Tricyclic indole derivativeThe reaction proceeds as expected.
Keto Acid (e.g., Pyruvic Acid)Indole-carboxylic acidThe carboxylic acid group can be subsequently removed via decarboxylation. testbook.com

Pyrazole (B372694) and Pyridazine Ring Formation

The bifunctional nature of this compound also lends itself to the synthesis of other important heterocyclic systems, namely pyrazoles and pyridazines. These reactions typically involve condensation with dicarbonyl or related compounds.

The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comnih.gov This method, first described by Knorr, is a direct and efficient way to obtain polysubstituted pyrazoles. mdpi.com When an unsymmetrical 1,3-diketone is used, a mixture of two regioisomers can be formed. mdpi.com The reaction of this compound with a 1,3-dicarbonyl compound would proceed by initial condensation of the more nucleophilic hydrazinyl group, followed by intramolecular cyclization and dehydration to form the pyrazole ring.

Similarly, pyridazines can be synthesized through the reaction of hydrazines with 1,4-dicarbonyl compounds. chemtube3d.com The reaction of this compound with a 1,4-diketone would lead to the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. chemtube3d.com

Dicarbonyl CompoundHeterocyclic ProductKey Features
1,3-DiketonePyrazoleA common and straightforward method for pyrazole synthesis. mdpi.comnih.gov
1,4-DiketonePyridazineInvolves the formation of a dihydropyridazine intermediate followed by oxidation. chemtube3d.com
α,β-Unsaturated KetonePyrazoline/PyrazoleInitially forms a pyrazoline which can be oxidized to a pyrazole. nih.gov

This compound can also be a key starting material for the synthesis of more complex, fused heterocyclic systems containing a pyrazole ring. For example, pyrazolo[3,4-d]pyridazines can be synthesized by reacting ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine derivatives. semanticscholar.org While this example doesn't directly start with this compound, it illustrates the general strategy of using appropriately substituted pyrazoles to build fused ring systems. The amino group of this compound could be utilized in subsequent reactions to build further fused rings onto the pyrazole core.

Formation of Other Nitrogen-Containing Heterocycles

The versatile reactivity of this compound extends beyond the synthesis of indoles, pyrazoles, and pyridazines. Its dual nucleophilic sites allow for its participation in a variety of cyclization reactions to form other nitrogen-containing heterocycles. researchgate.netfrontiersin.orgkit.edu For instance, it can be envisioned as a precursor for the synthesis of various fused heterocyclic systems where the aniline (B41778) and hydrazine moieties react with different electrophilic partners in a sequential or one-pot manner. The specific heterocyclic system formed would depend on the nature of the co-reactants and the reaction conditions employed. Research in this area continues to explore new synthetic routes to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. frontiersin.orgkit.edu

Coupling Reactions Involving the Hydrazine Functionality

The hydrazine group of this compound is a reactive handle that can participate in various coupling reactions, enabling the formation of larger molecular architectures.

Intermolecular Homocoupling Strategies

Intermolecular homocoupling involves the joining of two identical molecules. For arylhydrazines like this compound, this can be achieved through the formation of a new bond between the hydrazine moieties. One notable strategy is the palladium-catalyzed homocoupling of arylhydrazine hydrochlorides. mdpi.com

This reaction proceeds at room temperature and is facilitated by sodium sulfite (B76179) (Na₂SO₃) and a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a base like triethylamine (B128534) (Et₃N). mdpi.com The reaction leads to the formation of a biaryl compound through the coupling of the aromatic rings, with the elimination of the hydrazine groups. While this specific example results in a biaryl, other oxidative coupling methods can lead to the formation of N-N bonds. For example, the iodine-mediated oxidative dimerization of secondary amines can produce hydrazine derivatives. rsc.org

The palladium-catalyzed reaction provides a method for creating symmetrical biaryl structures from arylhydrazine precursors. mdpi.com The general scheme for the palladium-catalyzed homocoupling of an arylhydrazine hydrochloride is shown below.

General Reaction Scheme for Palladium-Catalyzed Homocoupling of Arylhydrazines: 2 Ar-NHNH₂·HCl + Pd(OAc)₂ (cat.), Na₂SO₃, Et₃N → Ar-Ar + 2 N₂ + ...

This type of reaction expands the synthetic utility of arylhydrazines beyond their traditional role as precursors for heterocycles, offering a pathway to symmetrical biaryl compounds. mdpi.comresearchgate.net

An in-depth examination of this compound reveals its significant role in complex chemical transformations, particularly as a transient species in degradation and synthetic pathways. This article focuses exclusively on the mechanistic and dynamic aspects of this compound, exploring its behavior as a reactive intermediate and the kinetics of its subsequent reactions.

Mechanistic Investigations and Reaction Dynamics

The study of 4-Hydrazinylaniline's reaction dynamics provides critical insights into its formation and consumption in various chemical environments. Its nature as a reactive species makes it a key subject in understanding the mechanisms of larger chemical processes, such as the breakdown of industrial pollutants.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, including 4-Hydrazinylaniline. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom environments within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the aromatic protons and the protons of the amine and hydrazine (B178648) functional groups. In a study using dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, the aromatic protons of this compound appeared as a doublet at 7.51 ppm and another doublet at 6.60 ppm. mdpi.commdpi.com The protons of the -NH group showed a triplet at 7.00 ppm, while the two sets of -NH2 protons were observed as a doublet at 6.54 ppm and a singlet at 5.75 ppm. mdpi.commdpi.com These chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the aromatic ring and identifying the labile protons of the nitrogen-containing groups. mdpi.commdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Functional GroupChemical Shift (ppm)MultiplicitySolvent
Ar-H7.51dDMSO-d6
Ar-H6.60dDMSO-d6
NH7.00tDMSO-d6
NH26.54dDMSO-d6
NH25.75sDMSO-d6
Data sourced from a study by Khormi et al. mdpi.commdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)
22.49
113.92
114.07
114.32
116.08
124.24
126.08
129.15
129.26
143.60
151.44
Data sourced from a study by Khormi et al. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. mdpi.commdpi.com Specifically, the N-H stretching vibrations of the primary amine appear in the region of 3353-3214 cm⁻¹. mdpi.commdpi.com Aromatic C-H stretching is observed around 3034 cm⁻¹. mdpi.commdpi.com The N-H bending of the primary amine gives a peak at approximately 1621 cm⁻¹, and the C-N stretching vibration is found near 1240 cm⁻¹. mdpi.commdpi.com These distinct peaks provide clear evidence for the presence of the aniline (B41778) and hydrazine moieties within the molecular structure.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group VibrationWavenumber (cm⁻¹)
N-H Stretch (Primary Amine)3353.89, 3214.81
C=C-H Stretch (Aromatic)3034.30
N-H Bend (Primary Amine)1621.03
C-N Stretch1240
Data sourced from a study by Khormi et al. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When this compound is subjected to mass spectrometry, the molecular ion peak confirms its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecular ion into smaller charged fragments, provides valuable structural information. libretexts.orglibretexts.org Analysis of these fragments helps to piece together the structure of the original molecule, confirming the connectivity of the aromatic ring, the aniline, and the hydrazine groups. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. growingscience.com This technique is particularly valuable for confirming the molecular formula of novel this compound derivatives or for distinguishing between compounds with the same nominal mass but different elemental compositions.

Complementary Analytical Techniques for Material Characterization

In the development and analysis of advanced materials, particularly supported catalysts involving functional molecules like this compound, a multi-faceted characterization approach is essential. While spectroscopic methods provide data on chemical structure and bonding, a suite of complementary analytical techniques is employed to gain a comprehensive understanding of the material's physical and chemical properties at various scales. These techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Inductively Coupled Plasma (ICP) analysis, and Energy-Dispersive X-ray Spectroscopy (EDX), offer critical insights into morphology, elemental composition, and the dispersion of catalytic nanoparticles.

Scanning Electron Microscopy (SEM)

For instance, in the characterization of palladium nanoparticles supported on fumed silica (B1680970) (Pd-SiO2), a material used in hydrogenation reactions, SEM analysis is employed to investigate the morphological characteristics. mdpi.com The micrographs can reveal the shape and texture of the support particles. In one study, SEM images of a Pd-SiO2 catalyst showed an irregular shape typical of bulky amorphous silica. mdpi.com Crucially, the analysis indicated a clean surface, with no visible crystalline palladium particles, suggesting a high degree of incorporation of the palladium nanoparticles into the silica framework. mdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy provides high-resolution imaging of a material's internal structure. youtube.com By passing a beam of electrons through an ultrathin sample, TEM can determine the size, shape, and distribution of nanoparticles within a support matrix. nih.govazonano.com This is particularly vital for supported catalysts, where the size and dispersion of metal nanoparticles directly influence catalytic activity and efficiency.

In studies of palladium nanoparticles supported on silica, TEM analysis confirmed the successful synthesis and support of the nanoparticles. mdpi.comresearchgate.net The images allowed for the direct measurement of the nanoparticles, revealing an average size in the range of 10–20 nm with an irregular shape. mdpi.comresearchgate.net The ability of TEM to resolve individual nanoparticles provides invaluable data for optimizing synthesis protocols to achieve desired particle dimensions and prevent agglomeration. nih.gov

Inductively Coupled Plasma (ICP)

Inductively Coupled Plasma is a highly sensitive elemental analysis technique used to determine the precise elemental composition of a material. rsc.org The sample is introduced into an argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths. By measuring these emissions (in ICP-OES) or the mass of the ions (in ICP-MS), the concentration of various elements can be quantified, even at trace levels. spectroscopyonline.comnih.gov

For supported catalysts, ICP analysis is crucial for confirming the loading of the active metal component. mdpi.comfrontiersin.org For example, in the synthesis of a Pd-SiO2 catalyst, ICP elemental analysis is used to verify the amount of palladium successfully incorporated onto the silica support. mdpi.com This quantitative data is essential for correlating the catalyst's composition with its performance and for ensuring reproducibility between batches.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS)

Energy-Dispersive X-ray Spectroscopy, often integrated with SEM or TEM, is a technique for in-situ elemental analysis. oxinst.commeasurlabs.com The electron beam used for imaging excites atoms in the sample, causing them to emit X-rays with energies characteristic of each element present. drugdiscoverytrends.com This allows for the qualitative and semi-quantitative determination of the elemental composition of specific points or areas of the sample, providing a map of elemental distribution. researchgate.net

In the characterization of supported catalysts, EDX analysis confirms the presence and purity of the intended components. mdpi.comresearchgate.net For a Pd-SiO2 catalyst, EDX spectra would be used to confirm the presence of silicon (Si), oxygen (O) from the silica support, and palladium (Pd) from the nanoparticles. mdpi.comresearchgate.net The absence of signals from other elements confirms the purity of the synthesized material. mdpi.comresearchgate.net This technique is complementary to ICP, providing spatial information about the elements' locations on the catalyst surface. nih.gov

Research Findings

The complementary nature of these techniques is evident in the characterization of materials like palladium nanoparticles supported on mesoporous silica.

Table 1: Summary of Characterization Data for a Pd-SiO2 Supported Catalyst

Analytical Technique Parameter Measured Typical Finding Source
SEM Surface Morphology Irregular shape of amorphous silica; no large crystalline Pd particles observed. mdpi.com
TEM Nanoparticle Size & Shape Irregularly shaped Pd nanoparticles with an average size of 10–20 nm. mdpi.comresearchgate.net
ICP Elemental Loading Confirms the quantitative loading of Palladium on the silica support. mdpi.com

| EDX | Elemental Composition | Confirms the presence of Palladium (Pd), Silicon (Si), and Oxygen (O). | mdpi.comresearchgate.net |

This integrated analytical approach ensures a thorough characterization of the supported catalyst, linking its physical and chemical properties to its synthesis and potential application. The combination of imaging, elemental mapping, and quantitative compositional analysis provides a complete picture of the material.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for analyzing the electronic structure of molecules. wikipedia.org For 4-Hydrazinylaniline, these calculations would provide insights into its geometry, stability, and electronic properties. researchgate.netrsc.org However, specific DFT studies on this compound have not been identified.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. physchemres.orgirjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.govresearchgate.net For substituted anilines and phenylhydrazines, the nature and energy of these orbitals are significantly influenced by the substituents. researchgate.netbookpi.orgasianpubs.org In this compound, the electron-donating amino (-NH2) and hydrazinyl (-NHNH2) groups would be expected to raise the energy of the HOMO, making the molecule susceptible to electrophilic attack. The precise energies and spatial distributions of the HOMO and LUMO for this compound, however, have not been reported.

Hypothetical Data for Frontier Molecular Orbitals of this compound: (Note: The following table is illustrative and not based on actual published data for this compound.)

Parameter Expected Value Range (eV) Significance
EHOMO -5.0 to -6.0 Indicates electron-donating ability
ELUMO -1.0 to 0.0 Indicates electron-accepting ability
Energy Gap (ΔE) 4.0 to 5.0 Relates to chemical reactivity and stability
6.1.2. Investigation of Excited State Potential Energy Surfaces

The study of excited state potential energy surfaces (PES) is essential for understanding photochemical reactions and electronic spectra. researchgate.net Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for this purpose. benasque.orgrsc.org Such studies can predict absorption and emission spectra and identify pathways for excited-state decay. ua.escp2k.org For a molecule like this compound, this analysis would reveal how the molecule behaves upon absorbing light. No specific investigations into the excited state PES of this compound have been found in the literature.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are invaluable for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. rsc.orgsmu.edu For reactions involving substituted anilines, DFT calculations have been used to map out transformation pathways, such as in oxidation reactions. researchgate.netacs.org Similar studies for this compound would clarify its reactivity in various chemical transformations, for instance, in reactions involving the amino or hydrazinyl groups. One study notes this compound as an intermediate in photocatalytic degradation, but does not provide a computational analysis of its reaction mechanisms. researchgate.net The computational challenge lies in accurately modeling the transition states to understand the kinetics and thermodynamics of the reactions. ajol.info

Structure-Reactivity Relationship Studies through Computational Modeling

Computational modeling helps establish quantitative structure-reactivity relationships (QSRR), which correlate a molecule's structural features with its chemical reactivity. researchgate.net For substituted anilines, studies have shown how different substituents influence properties like the out-of-plane angle of the amino group and the barrier to inversion, which in turn affect reactivity. rsc.orgresearchgate.net A systematic computational study of a series of molecules related to this compound would be necessary to build such a model, but this has not been performed for this specific compound.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment, such as a solvent. researchgate.netirbbarcelona.orgreadthedocs.io MD simulations can provide insights into the conformational flexibility of the molecule, hydrogen bonding patterns, and solvation structure. mdpi.com While there are studies on hydrazine (B178648) and its derivatives, specific MD simulations for this compound to understand its behavior in solution or in larger molecular systems are currently absent from the scientific literature.

Coordination Chemistry of 4 Hydrazinylaniline and Its Analogs

Ligand Design and Properties of Hydrazine-Based Systems

Hydrazine (B178648) and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. The design of hydrazine-based ligands, such as 4-Hydrazinylaniline, offers several advantages. The presence of both a hydrazinyl (-NHNH2) group and an amino (-NH2) group on the phenyl ring provides multiple potential coordination sites. This allows for the formation of complexes with various coordination numbers and geometries.

The properties of these ligands can be tuned by modifying the substituents on the aromatic ring. For instance, the electronic properties of the phenyl ring in this compound can influence the donor strength of the nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. Hydrazine-based ligands can act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear complexes, multinuclear clusters, or coordination polymers.

Often, hydrazine derivatives are condensed with aldehydes or ketones to form Schiff base ligands. These Schiff bases exhibit enhanced chelating ability and their metal complexes have shown a wide range of applications, including in catalysis and materials science. The imine group (-C=N-) in the Schiff base provides an additional coordination site, and the resulting ligands can coordinate to metal ions through various combinations of nitrogen and other donor atoms. nih.govrsc.org

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with hydrazine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product. For instance, Schiff base complexes derived from phenylhydrazine (B124118) derivatives have been synthesized by reacting the ligands with metal acetates in methanol. chemrxiv.org

While specific examples for this compound are scarce, the synthesis of transition metal complexes with analogous ligands, such as those derived from the condensation of hydrazides with aldehydes or ketones, often involves refluxing the ligand and the metal salt solution. mtct.ac.in The resulting complexes can be isolated as crystalline solids and purified by recrystallization.

The formation of coordination polymers using hydrazine-based ligands is also a significant area of research. These polymers are extended structures where metal ions are linked by bridging ligands. The bifunctional nature of ligands like this compound, with donor groups at opposite ends of the molecule, makes them potential candidates for the construction of one-, two-, or three-dimensional coordination polymers. The synthesis of such polymers often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures.

Table 1: Examples of Synthesized Metal Complexes with Hydrazine-Based Schiff Base Ligands

Ligand Metal Ion Solvent Method Reference
(E)-2-benzylidene-1-phenylhydrazine Cu(II), Zn(II) Methanol Stirring at room temp. chemrxiv.org
Schiff base of isatin (B1672199) and phenylhydrazine Fe(III), Co(II), Cr(III) Not specified Condensation, then complexation researchgate.net

Structural Characterization of Coordination Compounds

The structural characterization of coordination compounds is crucial for understanding their properties and reactivity. A variety of analytical techniques are employed to elucidate the structure of metal complexes with hydrazine-based ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the functional groups (e.g., -NH2, -C=N) upon complexation indicates their involvement in bonding to the metal ion.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, providing insights into the ligand's binding mode.

Elemental analysis and magnetic susceptibility measurements are also important for confirming the stoichiometry and determining the magnetic properties of the complexes, respectively. researchgate.netnih.gov

Investigations of Metal-Ligand Bonding and Geometries

The metal-ligand bonding in complexes with hydrazine derivatives is typically coordinate covalent in nature, involving the donation of a lone pair of electrons from the nitrogen atom(s) to the metal center. The geometry of the resulting complex is determined by several factors, including the size and charge of the metal ion, the nature of the ligand, and the reaction conditions.

Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar. For instance, studies on Schiff base complexes derived from phenylhydrazine and pyrazolone (B3327878) have proposed octahedral geometries for Mn(II), Co(II), Ni(II), and Cu(II) complexes. nih.gov In these cases, the ligand acts as a bidentate chelator, coordinating through the azomethine nitrogen and a keto oxygen.

The strength of the metal-ligand bond can be influenced by the electronic effects of substituents on the ligand. The presence of electron-donating or electron-withdrawing groups on the phenyl ring of a ligand like this compound would be expected to modulate the basicity of the nitrogen donor atoms and thus the stability of the metal complexes.

Supramolecular Assembly and Intermolecular Interactions in Coordination Networks

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. In the context of coordination chemistry, intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in the formation of extended networks. mdpi.commdpi.com

Ligands like this compound, with its amino and hydrazinyl groups, are excellent candidates for forming extensive hydrogen-bonding networks. nih.gov The N-H groups can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. These interactions can link individual complex units into one-, two-, or three-dimensional supramolecular architectures. mdpi.commdpi.com

The aromatic rings in these ligands can also participate in π-π stacking interactions, further stabilizing the crystal packing. The interplay of these non-covalent interactions is a key aspect of crystal engineering, allowing for the design of coordination polymers with specific topologies and properties. The hydroxyl groups in analogous pyrazine-based linkers have been shown to extend 1D coordination polymers into 3D non-covalent networks through hydrogen bonding. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-aminophenylhydrazine
(E)-2-benzylidene-1-phenylhydrazine
Isatin
Phenylhydrazine
Hydralazine
2-butanon-3-oxime

Advanced Analytical Methodologies for Detection and Process Monitoring

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography)

Chromatography is a powerful technique for separating, identifying, and purifying components from a mixture for both qualitative and quantitative analysis. nih.gov The fundamental principle involves the distribution of components between a stationary phase and a mobile phase. nih.govjcdronline.org Depending on the physical state of the mobile phase, chromatography is classified as either liquid chromatography (LC) or gas chromatography (GC). nih.gov

Gas chromatography is particularly suited for the analysis of volatile or semi-volatile compounds like 4-Hydrazinylaniline, after appropriate sample preparation or derivatization. jcdronline.org In GC, a gaseous mobile phase carries the sample through a column containing the stationary phase. jcdronline.org Compounds with a higher affinity for the stationary phase travel more slowly, leading to separation. jcdronline.org

In the context of this compound, GC has been effectively used to monitor its formation during chemical reactions, such as the reduction of corresponding nitroarenes. researchgate.netmdpi.commdpi.com For instance, the progress of the reduction of 4-nitrophenylhydrazine (B89600) to this compound, catalyzed by palladium nanoparticles, can be monitored using a gas chromatograph. researchgate.netmdpi.com The completion of such reactions is verified by the disappearance of the starting material's peak and the appearance of the product's peak in the chromatogram. mdpi.com

Detailed parameters for a gas chromatography method used in monitoring reactions that produce aryl-amines are provided in the table below. researchgate.netmdpi.com

ParameterSpecificationReference
InstrumentShimadzu GC-17A researchgate.net, mdpi.com
DetectorFlame Ionization Detector (FID) researchgate.net, mdpi.com
ColumnRTX-5 researchgate.net, mdpi.com
Column Dimensions30 m length × 0.25 mm inner diameter researchgate.net, mdpi.com
Film Thickness1 µm researchgate.net, mdpi.com
Carrier GasHelium researchgate.net, mdpi.com
Flow Rate0.6 mL/min researchgate.net, mdpi.com

High-resolution mass spectrometry coupled with gas chromatography (GC-MS) can also be employed for structural confirmation of the synthesized compounds. escholarship.org For determining hydrazine (B178648) compounds in different media, such as workplace air, GC methods often involve a derivatization step to enhance volatility and detectability. nih.gov For example, hydrazine can be derivatized with furfural (B47365) before GC analysis. nih.gov

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds, especially those containing chromophores. bioglobax.comijnrd.org Chromophores are parts of a molecule that absorb light strongly in the UV-Vis region, which typically covers wavelengths from 200 to 800 nm. ijnrd.orglibretexts.org The principle is based on the electronic transitions that occur when a molecule absorbs light energy. bioglobax.comlibretexts.org For many organic compounds, particularly those with conjugated π systems like aromatic amines, UV-Vis spectroscopy is a valuable tool for both quantitative analysis and qualitative identification. bioglobax.comlibretexts.org

The quantitative analysis is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. libretexts.org This relationship allows for the creation of calibration curves from standards of known concentration, which can then be used to determine the concentration of an unknown sample. bioglobax.com

While specific UV-Vis spectrophotometric methods developed exclusively for this compound are not extensively detailed in the provided literature, the principles are readily applicable. For instance, a study on the photocatalytic degradation of methyl orange notes that intermediates such as this compound are formed and subsequently mineralized. mdpi.com The monitoring of such processes often relies on spectrophotometric techniques.

Methods developed for similar aromatic amines or hydrazine derivatives illustrate the approach. For example, a spectrophotometric method for determining 4-aminoantipyrine (B1666024) involves a coupling reaction with diazotised 4-nitroaniline (B120555) to form a colored dye with maximum absorption at a specific wavelength (380 nm). psu.edu This allows for its quantification in the parts-per-million (p.p.m.) range. psu.edu The performance of such a method is characterized by parameters like molar absorptivity and Sandell's sensitivity, as shown in the table below for a 4-aminoantipyrine assay. psu.edu

ParameterValueReference
Wavelength of Maximum Absorption (λmax)380 nm psu.edu
Linear Concentration Range1 - 30 p.p.m. psu.edu
Molar Absorptivity (ε)1.3 x 104 L mol-1 cm-1 psu.edu
Sandell's Sensitivity156.4 x 10-4 µg cm-2 psu.edu
Correlation Coefficient (r)0.997 psu.edu

These methods demonstrate the potential for developing a sensitive and rapid spectrophotometric assay for this compound, likely involving a derivatization or coupling reaction to produce a stable and intensely colored product. psu.eduscholarsresearchlibrary.com

Real-time Monitoring of this compound Formation and Consumption in Chemical Processes

Real-time monitoring of chemical reactions is essential for process optimization, understanding reaction kinetics, and ensuring safety and efficiency in both laboratory and industrial settings. Both chromatographic and spectrophotometric techniques can be adapted for the real-time or near-real-time monitoring of this compound.

Gas chromatography, as mentioned previously, is a key tool for monitoring the progress of syntheses that form this compound. mdpi.com By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of reactants and the formation of products. escholarship.org This allows for the determination of the reaction endpoint, preventing unnecessary heating or the use of excess reagents. mdpi.com

UV-Vis spectroscopy also serves as a powerful method for studying reaction kinetics. uni-muenchen.de By continuously monitoring the absorbance of a reaction mixture at a wavelength specific to a reactant or product, it is possible to "watch" the reaction as it proceeds and calculate its rate. ijnrd.orglibretexts.org For the formation of this compound, one could monitor the disappearance of the starting material's absorbance peak or the appearance of the product's peak. This approach is particularly useful if this compound or its precursor has a distinct chromophore that absorbs in the UV-Vis range. The data collected can be used to determine reaction order, rate constants, and activation energy, providing deep insights into the reaction mechanism.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel 4-Hydrazinylaniline Derivatives with Tailored Reactivity

The functional versatility of this compound makes it an excellent scaffold for the design and synthesis of novel derivatives with precisely controlled reactivity. Future research will likely focus on creating new molecules with enhanced or specific properties for various applications.

Synthetic Strategies: The synthesis of new derivatives can be achieved through various established and emerging organic chemistry methodologies. For instance, the Fischer indole (B1671886) synthesis can be employed to create functionalized indole derivatives from this compound. unl.pt Additionally, reactions targeting the hydrazine (B178648) or aniline (B41778) moieties can lead to a diverse library of compounds. The synthesis of hydrazonoyl chlorides from hydrazine derivatives serves as a precursor for creating novel thiadiazoles and selenadiazoles. ekb.eg Similarly, N-substituted derivatives can be prepared, such as N-benzyl-4-hydrazinylaniline hydrochloride, which can be further reacted to produce more complex molecules. unl.pt

Tailoring Reactivity: The electronic properties of substituents introduced onto the aromatic ring can significantly influence the reactivity of both the hydrazinyl and amino groups. up.pt By strategically incorporating electron-donating or electron-withdrawing groups, researchers can fine-tune the nucleophilicity and redox potential of the molecule. This tailored reactivity is crucial for applications in areas like medicinal chemistry, where specific interactions with biological targets are desired. unl.ptscirp.org For example, the synthesis of a series of 4-hydroxybenzaldehyde (B117250) derivatives demonstrated that different substituents could modulate their inhibitory effects on tyrosinase. nih.gov

Applications in Drug Discovery: The development of novel this compound derivatives holds significant promise for drug discovery. By modifying the core structure, it is possible to design compounds with potential anticancer, anti-apoptotic, or other therapeutic activities. scirp.orgmdpi.comnih.gov For example, novel sulfonamide derivatives synthesized from related hydrazone precursors have shown potent anticancer activity. nih.gov

Table 1: Examples of Synthetic Strategies for this compound Derivatives

Synthetic MethodStarting Material/IntermediateResulting Derivative ClassPotential Application
Fischer Indole SynthesisThis compoundFunctionalized IndolesAntitubercular Agents unl.pt
Reaction with IsothiocyanatesThiocarbohydrazide derivativesThiadiazolesAnti-apoptotic Agents mdpi.com
Reaction with Hydrazonoyl ChloridesHydrazine derivativesThiadiazoles, SelenadiazolesHeterocyclic Synthesis ekb.eg
Sulfonamide SynthesisHydrazone derivativesSulfonamidesAnticancer Agents nih.gov

Exploration of Catalytic Applications Beyond Nitroarene Reduction

While the reduction of nitroarenes is a well-established application, the catalytic potential of this compound and its derivatives extends to a broader range of chemical transformations.

Heterogeneous Catalysis: Supported metal nanoparticles are frequently used as heterogeneous catalysts for various organic reactions. mdpi.com Palladium nanoparticles supported on materials like silica (B1680970) have demonstrated high efficiency and reusability in the reduction of nitro compounds. mdpi.com Future work could explore the use of this compound as a ligand to modify the surface of such nanoparticles, potentially enhancing their catalytic activity and selectivity for other reactions. The electronic interaction between the catalyst and the substrate is a key factor in determining the reaction outcome. mdpi.com

Homogeneous Catalysis: In homogeneous catalysis, this compound derivatives can act as ligands for transition metal complexes. The presence of two distinct coordinating groups (amine and hydrazine) allows for the formation of stable and potentially catalytically active metal complexes. These complexes could be investigated for their efficacy in cross-coupling reactions, hydrogenations, and other important organic transformations. For instance, iron complexes have been successfully used for the reduction of nitroarenes. mdpi.com

Biocatalysis: The integration of this compound derivatives into biocatalytic systems is another promising area. Enzymes can be used to catalyze reactions with high chemo-, regio-, and stereoselectivity. nih.gov For example, 4-aminophenylalanine, a related aniline derivative, has been shown to be a biocompatible nucleophilic catalyst for hydrazone ligations. nih.gov This suggests that this compound could be explored as a catalyst or a component of a catalyst in biological systems.

Photocatalysis: Photocatalytic systems offer a green and sustainable approach to chemical synthesis. d-nb.info The unique electronic properties of this compound could be harnessed in the design of novel photocatalysts. For instance, it can act as an intermediate in the photocatalytic degradation of pollutants. mdpi.com

Advanced Studies on Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. caltech.edumdpi.com The bifunctional nature of this compound makes it an ideal candidate for participation in such reactions.

One-Pot Synthesis: One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, offer significant advantages in terms of efficiency and sustainability. rsc.orgsioc-journal.cn Future research could focus on developing novel one-pot syntheses that utilize this compound as a key building block. For example, a four-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate (B1144303) has been developed for the synthesis of pyridin-2(1H)-one derivatives. nih.gov

Domino Reactions: Domino reactions are a type of one-pot reaction where a series of transformations occur sequentially without the need to isolate intermediates. rsc.org The development of domino reactions involving this compound could lead to the efficient synthesis of complex heterocyclic structures.

Synthesis of Heterocycles: The hydrazine and aniline functionalities of this compound provide reactive sites for the construction of various heterocyclic rings, such as triazoles and tetrazines. organic-chemistry.orgresearchgate.netbeilstein-journals.org MCRs are particularly well-suited for the synthesis of such compounds, which are often found in biologically active molecules. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict the yield and selectivity of a given transformation. acs.org This can be particularly useful for reactions involving complex substrates like this compound derivatives. For example, ML has been used to predict the performance of ligands in cross-coupling reactions. acs.org

De Novo Molecular Design: AI-powered de novo molecular generators can design novel molecules with specific properties. researchgate.net These tools can explore vast chemical spaces to identify promising candidates for new drugs or materials. By incorporating the structural features of this compound, these generators could design new derivatives with tailored reactivity and functionality.

Retrosynthetic Analysis: AI-driven retrosynthesis tools can help chemists devise efficient synthetic routes to target molecules. pharmafeatures.com These programs can analyze a complex molecule and suggest a series of reactions to synthesize it from simpler starting materials. This can significantly accelerate the process of discovering and developing new compounds based on the this compound scaffold.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique properties of this compound also make it a valuable component in interdisciplinary research, particularly in the fields of materials science and supramolecular chemistry.

Functional Materials: The ability of this compound to form stable complexes and polymers makes it a promising candidate for the development of new functional materials. up.ptresearchgate.net For example, aniline derivatives have been used to functionalize carbon nanotubes, modifying their electronic and mechanical properties. up.pt The resulting materials have potential applications in electronics, optoelectronics, and catalysis. up.pt

Supramolecular Assemblies: Supramolecular chemistry involves the study of non-covalent interactions between molecules. researchgate.netnih.gov The hydrogen bonding capabilities of the hydrazine and aniline groups in this compound make it an excellent building block for the construction of well-defined supramolecular assemblies. nih.gov These assemblies can exhibit interesting properties and have potential applications in areas such as sensing and drug delivery.

Surface Functionalization: The functionalization of semiconductor surfaces is crucial for the development of advanced electronic and energy conversion devices. aip.org this compound and its derivatives can be used to modify the surface properties of materials, enhancing their performance and stability. aip.org

Q & A

Q. How can researchers address conflicting literature reports on this compound’s spectroscopic properties?

  • Methodological Answer : Reanalyze disputed samples using standardized protocols (e.g., identical NMR solvent and internal standards). Collaborate with third-party labs to cross-validate results and publish errata if systematic errors are identified .

Application-Oriented Questions

Q. What methodologies quantify this compound in environmental samples?

  • Methodological Answer : Develop a LC-MS/MS method with a deuterated internal standard (e.g., this compound-d₄) to correct for matrix effects. Validate sensitivity (limit of detection < 1 ppb) and specificity via spike-recovery tests in soil/water samples .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : Functionalize MOF nodes via post-synthetic modification (PSM) using this compound as a ligand. Characterize porosity via BET analysis and test catalytic efficiency in model reactions (e.g., Knoevenagel condensation) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.